molecular formula C29H37NO4 B1682008 Telapristone CAS No. 198414-30-1

Telapristone

Cat. No.: B1682008
CAS No.: 198414-30-1
M. Wt: 463.6 g/mol
InChI Key: BHERMCLNVOVDPU-DQFOBABISA-N
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Preparation Methods

Telapristone is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Telapristone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Telapristone has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study steroidal chemistry and the effects of various functional groups on steroidal activity.

    Biology: In biological research, this compound is used to investigate the role of progesterone receptors in cellular processes and disease states.

    Medicine: this compound is being developed for the treatment of breast cancer, endometriosis, and uterine fibroids.

    Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting progesterone receptors.

Mechanism of Action

Telapristone exerts its effects by selectively blocking the progesterone receptor. This action prevents progesterone from binding to its receptor, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival. This compound also has some antiglucocorticoid activity, which contributes to its therapeutic effects . The molecular targets and pathways involved include the progesterone receptor and associated coregulators that modulate gene expression and cellular responses .

Comparison with Similar Compounds

Telapristone is similar to other selective progesterone receptor modulators such as mifepristone, onapristone, and lilopristone. this compound is unique in its specific binding affinity and selectivity for the progesterone receptor, which reduces off-target effects on other nuclear receptors . This selectivity makes this compound a promising candidate for therapeutic applications with fewer side effects compared to other compounds.

Similar Compounds

    Mifepristone: Another selective progesterone receptor modulator with broader receptor activity.

    Onapristone: A selective progesterone receptor modulator with similar applications in cancer and reproductive health.

    Lilopristone: A compound with similar antiprogestin activity but different pharmacokinetic properties.

This compound’s unique properties and selectivity make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

198414-30-1

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1

InChI Key

BHERMCLNVOVDPU-DQFOBABISA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Appearance

Solid powder

198414-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Telapristone;  metabolite of telapristone acetate (CDB-4124).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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